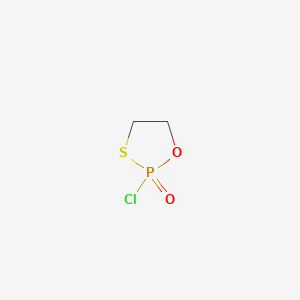
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one is a chemical compound known for its unique structure and reactivity It is a member of the oxathiaphospholane family, which contains both phosphorus and sulfur atoms in a five-membered ring
Méthodes De Préparation
The synthesis of 2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one typically involves the reaction of phosphorus oxychloride with a suitable diol, such as 2,2-dimethyl-1,3-propane diol, in the presence of a base like triethylamine. The reaction is carried out in an inert solvent, such as dry toluene, under controlled conditions to yield the desired product .
Analyse Des Réactions Chimiques
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one involves its reactivity with nucleophiles and electrophiles. The compound can form stable complexes with various molecular targets, influencing biochemical pathways and reactions. The exact molecular targets and pathways depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
2-Chloro-1,3,2lambda~5~-oxathiaphospholan-2-one can be compared with other similar compounds, such as:
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a similar phosphorus-containing ring structure but differs in its substituents and reactivity.
2-Chloro-1,3-dioxaphospholane 2-oxide: Another related compound with a different ring size and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
91571-77-6 |
|---|---|
Formule moléculaire |
C2H4ClO2PS |
Poids moléculaire |
158.54 g/mol |
Nom IUPAC |
2-chloro-1,3,2λ5-oxathiaphospholane 2-oxide |
InChI |
InChI=1S/C2H4ClO2PS/c3-6(4)5-1-2-7-6/h1-2H2 |
Clé InChI |
UHAVBAZCTMUORU-UHFFFAOYSA-N |
SMILES canonique |
C1CSP(=O)(O1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


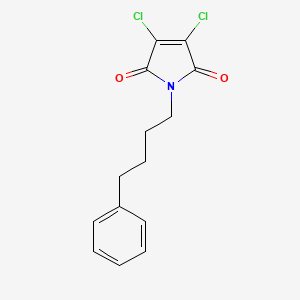
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
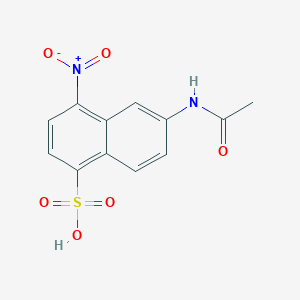
![1-Amino-3-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-benzimidazol-1-ium iodide](/img/structure/B14367697.png)
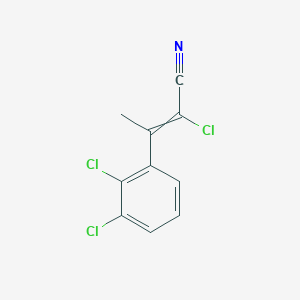
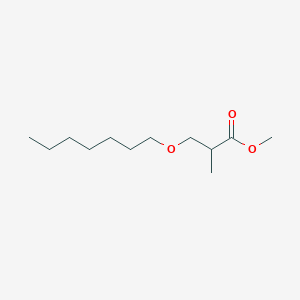
![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-5(2h)-one](/img/structure/B14367720.png)
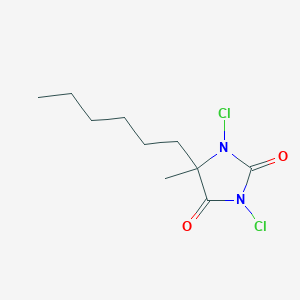
![2-[(Oxan-2-yl)oxy]undecanal](/img/structure/B14367727.png)
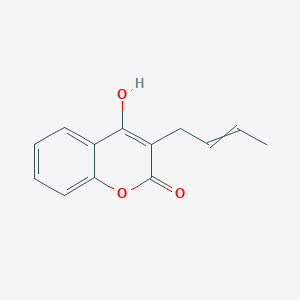
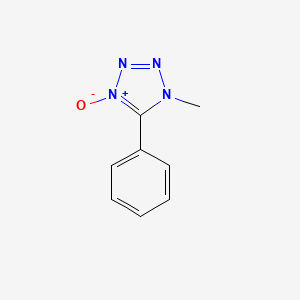
![6,6'-{Propane-1,3-diylbis[azanylylidene(2E)ethane-2,1-diylidene]}di(cyclohexa-2,4-dien-1-ol)](/img/structure/B14367748.png)
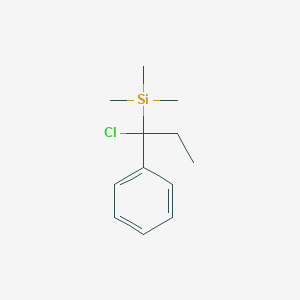
![N-[4-(diethylamino)phenyl]naphthalene-1-sulfonamide](/img/structure/B14367752.png)
